N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, including acetylation, methylation, and Fries rearrangement. For instance, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide is synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine using DMF as solvent and potassium carbonate as catalyst, followed by reaction with sulfuryl chloride under optimized conditions to achieve high yields (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been characterized using various analytical techniques, including IR, MS, and NMR spectroscopy. These methods provide detailed information about the molecular configuration, bond lengths, angles, and other structural parameters essential for understanding the compound's chemical behavior (He Xiang-qi, 2007).
Chemical Reactions and Properties
Acetamide compounds undergo various chemical reactions, including hydrogenation and silylation, leading to the formation of derivatives with different chemical and physical properties. For example, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide demonstrates the reactivity and functional group transformation capabilities of these compounds (Zhang Qun-feng, 2008).
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-6-13(7-5-11)22-10-17(20)19-15-8-12(2)14(18)9-16(15)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSFACUSDMSOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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